molecular formula C20H18ClN3OS B2373922 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899958-17-9

4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2373922
CAS No.: 899958-17-9
M. Wt: 383.89
InChI Key: BGTFPIGYNAMMQT-UHFFFAOYSA-N
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Description

4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorobenzylthio group and a pyridinylmethyl group attached to a cyclopenta[d]pyrimidinone core. Its molecular formula is C18H16ClN3OS.

Preparation Methods

The synthesis of 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and cyclopentane derivatives.

    Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group.

    Attachment of the pyridinylmethyl group: This step can be carried out using a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinylmethyl group to the cyclopenta[d]pyrimidinone core.

Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of scalable techniques such as continuous flow chemistry.

Chemical Reactions Analysis

4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as WRN helicase, which is involved in DNA repair and replication. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells and induce apoptosis. The molecular pathways involved include the disruption of DNA synthesis and repair mechanisms, leading to cell cycle arrest and cell death.

Comparison with Similar Compounds

Similar compounds to 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one include:

    4-((3-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: This compound has a bromobenzyl group instead of a chlorobenzyl group, which may affect its reactivity and biological activity.

    4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: The presence of a methyl group instead of a chlorine atom can influence the compound’s lipophilicity and pharmacokinetic properties.

    4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: The fluorobenzyl group may enhance the compound’s stability and binding affinity to its molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-15-6-3-5-14(11-15)13-26-19-17-8-4-9-18(17)24(20(25)23-19)12-16-7-1-2-10-22-16/h1-3,5-7,10-11H,4,8-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTFPIGYNAMMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)Cl)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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